去异丙基二吡酰胺草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Comprehensive Analysis of Desisopropyl Disopyramide Oxalate Applications

Desisopropyl Disopyramide Oxalate is a metabolite of Disopyramide, a drug primarily used for the treatment of certain types of cardiac arrhythmias. The scientific research applications of Desisopropyl Disopyramide Oxalate are diverse and span across various fields of study. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Cardiovascular Research: Desisopropyl Disopyramide Oxalate is utilized in cardiovascular research due to its parent compound’s antiarrhythmic properties. Studies focus on its efficacy in treating ventricular ectopic systoles and in the prophylaxis of ventricular tachycardia and fibrillation . Researchers also investigate its pharmacokinetics and potential side effects, such as anticholinergic symptoms and cardiovascular problems .

Proteomics: In proteomics, Desisopropyl Disopyramide Oxalate is used to study protein interactions and functions. Its role in the modulation of ion channels, particularly in cardiac tissue, provides insights into the molecular mechanisms underlying arrhythmias and other cardiac disorders .

Pharmacokinetics: The metabolite is significant in pharmacokinetic research, where its absorption, distribution, metabolism, and excretion (ADME) are studied. Understanding the metabolic pathways of Disopyramide and its metabolites can lead to improved dosing regimens and reduced side effects .

Toxicology: Toxicological studies involve examining the safety profile of Desisopropyl Disopyramide Oxalate. Research in this area aims to identify any potential toxic effects and establish safe exposure levels .

Biotechnology: Desisopropyl Disopyramide Oxalate has applications in biotechnology, particularly in the development of biosensors and bioassays that can detect the presence of the compound or its parent drug. These tools are essential for monitoring therapeutic drug levels in patients .

Medical Treatment of Hyperoxalurias: Although not directly related to Desisopropyl Disopyramide Oxalate, its association with oxalate metabolism makes it relevant in the study of hyperoxalurias. These are conditions characterized by excessive urinary excretion of oxalate, and research into oxalate-degrading enzymes may benefit from understanding the compound’s interaction with oxalate .

作用机制

Mode of Action

Desisopropyl Disopyramide Oxalate, like Disopyramide, is believed to inhibit the fast sodium channels . This inhibition interferes with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It also has a depressant action on the heart .

Biochemical Pathways

It is known that disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .

Pharmacokinetics

Disopyramide is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged . The elimination half-life varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction . There exists an extremely variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration . The unbound (free) fraction increases with increasing drug concentration, making the interpretation of total disopyramide concentrations very difficult .

Result of Action

The result of the action of Desisopropyl Disopyramide Oxalate is likely similar to that of Disopyramide. At therapeutic plasma levels, Disopyramide shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . Little effect has been shown on AV-nodal and His-Purkinje conduction times or QRS duration . Prolongation of conduction in accessory pathways occurs .

Action Environment

It is known that the pharmacokinetics and pharmacodynamics of disopyramide can be influenced by factors such as renal function, liver function, and drug-drug interactions

属性

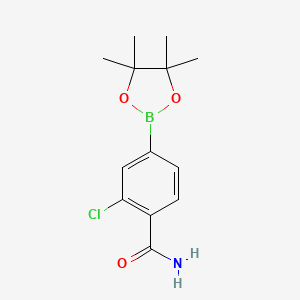

IUPAC Name |

oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVCIBBRKTYOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661891 |

Source

|

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desisopropyl Disopyramide Oxalate | |

CAS RN |

1216619-15-6 |

Source

|

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)